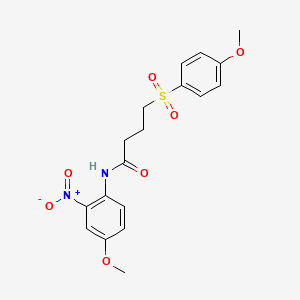

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as MNBSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Chemical Transformations

- Research on p-methoxy and p-nitro substituted analogues demonstrates their involvement in the diaxial → diequatorial rearrangement of β-chlorothioethers, highlighting the reactivity of methoxy and nitro groups in polarized transition states (King & Abikar, 1968) Reaction mechanism studies. 5. The mechanism of the diaxial → diequatorial rearrangement of β-chlorothioethers.

Electrochemical Properties

- Studies on aryl sulfones with strong electron-withdrawing substituents, such as nitro groups, have investigated their electrochemical reduction, revealing that these compounds undergo reactions that differ from classic two-electron cleavage, due to their electron-withdrawing substituents (Pilard et al., 2001) Aryl sulfones with strongly electron-withdrawing substituents: Do their electrogenerated radical anions always undergo a single cleavage reaction?.

Biomedical Applications

- Fluorinated derivatives of MMP inhibitors based on sulfone structures have been synthesized for potential use in imaging activated MMPs in pathological processes via positron emission tomography (PET), indicating the application of sulfone derivatives in medical imaging (Wagner et al., 2007) [Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET](https://consensus.app/papers/novel-fluorinated-derivatives-inhibitors-wagner/aefcecba88b9593987e106841565bcaf/?utm_source=chatgpt).

Material Science and Optical Properties

- Azo sulfonamide chromophores have been used as nonlinear optical materials, demonstrating the utility of sulfonamide derivatives in the development of optical materials for applications like photochromic grating (Kucharski et al., 2010) Second harmonic generation and photochromic grating in guest-host polymer system containing azo amide chromophores.

Synthetic Applications

- Research on the synthesis and characterization of amide-based carboxylic acids, including antimicrobial, anticancer, and antileishmanial activities, illustrates the broad spectrum of biological activities that sulfonamide derivatives can exhibit, suggesting potential pharmaceutical applications (Sirajuddin et al., 2015) Design, structural and spectroscopic elucidation and in vitro antimicrobial, anticancer, antileishmanial, urease inhibition activities and interaction with SS-DNA of newly synthesized amide based carboxylic acid.

Eigenschaften

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXELAFHZRPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2875236.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)